molecular formula C8H10N2O B12361020 5,6,7,8-tetrahydro-4aH-quinazolin-4-one

5,6,7,8-tetrahydro-4aH-quinazolin-4-one

Cat. No.: B12361020
M. Wt: 150.18 g/mol
InChI Key: XXNHODQWKKLVAM-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydro-4aH-quinazolin-4-one is a versatile tetrahydroquinazolinone scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Researchers value the quinazolinone core for its diverse pharmacological potential, as it is a privileged structure in numerous pharmacologically active compounds and commercial drugs . Scientific studies highlight the relevance of this chemotype in various research areas. The dihydroquinazolin-4-one structure has been identified as a potent and selective agonist for the Thyroid Stimulating Hormone Receptor (TSHR), providing a valuable tool for endocrinology research and a potential pathway to orally available therapeutics . Furthermore, quinazolin-4-one derivatives have been explored as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating robust antiviral activity and presenting a promising scaffold for the development of anti-COVID-19 agents . This scaffold also shows strong potential in other therapeutic areas. Molecular docking studies suggest that tetrahydroquinazoline derivatives exhibit high binding affinity against essential enzymes of Mycobacterium tuberculosis , indicating promise as candidates for novel antitubercular agents . Additionally, quinazolin-4-one derivatives have been designed and synthesized as effective glucokinase activators, showing significant glucose-lowering effects and representing a lead for antidiabetic drug development . This product is intended for research purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5-6H,1-4H2

InChI Key

XXNHODQWKKLVAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC=NC(=O)C2C1

Origin of Product

United States

Preparation Methods

Niementowski-Type Cyclization

The classical Niementowski reaction involves heating anthranilic acid derivatives with formamide or urea. For the tetrahydro analog, 6-aminocyclohex-1-ene-1-carboxylic acid reacts with formamide at 120–130°C under microwave irradiation to yield 5,6,7,8-tetrahydro-4aH-quinazolin-4-one in 83–89% purity.

Procedure :

  • Reactant : 6-Aminocyclohex-1-ene-1-carboxylic acid (1.0 equiv), formamide (4.0 equiv).
  • Conditions : Microwave irradiation at 120°C for 20–30 min.
  • Workup : Cool to room temperature, precipitate with ice-cold water, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data :

Parameter Value
Yield 85–89%
Purity (HPLC) ≥99%
Reaction Time 20–30 min

Acid-Catalyzed Intramolecular Cyclization

Cyclization of N-(cyclohex-1-en-1-yl)formamide derivatives using acetic anhydride or polyphosphoric acid (PPA) achieves ring closure. For example:

Procedure :

  • Reactant : N-(Cyclohex-1-en-1-yl)formamide (1.0 equiv).
  • Catalyst : Acetic anhydride (2.0 equiv).
  • Conditions : Reflux at 140°C for 5–6 h.
  • Workup : Neutralize with NaHCO₃, extract with CH₂Cl₂, and recrystallize from ethanol.

Key Data :

Parameter Value
Yield 72–78%
Melting Point 180–182°C

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for tetrahydroquinazolinones.

Procedure :

  • Reactant : Cyclohexene-fused anthranilamide (1.0 equiv), formamidine acetate (1.2 equiv).
  • Solvent : DMSO (3.0 mL).
  • Conditions : Microwave at 150°C for 10 min.

Key Data :

Parameter Value
Yield 88–92%
Energy Consumption 300 W

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Cost Efficiency
Niementowski 85–89 ≥99 20–30 min High
Suzuki Coupling 65–70 95–98 20 min Moderate
Buchwald Amination 60–68 90–95 12 h Low
Microwave Synthesis 88–92 ≥99 10 min High

Challenges and Optimization Strategies

  • Byproduct Formation : Cyclohexene ring oxidation may occur during Pd-catalyzed reactions. Use of N₂ atmosphere reduces side products.
  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve cyclization kinetics but require post-reaction neutralization.
  • Catalyst Recycling : Pd(dppf)Cl₂ recovery via aqueous extraction achieves 80–85% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .

Scientific Research Applications

5,6,7,8-tetrahydro-4aH-quinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5,6,7,8-tetrahydro-4aH-quinazolin-4-one depends on its specific application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, including inhibition of kinases, modulation of neurotransmitter receptors, and interaction with DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Triazolo-Fused Derivatives
  • Example: 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one Key Differences: Incorporates a triazole ring fused to the quinazolinone core, with 6,6-dimethyl and aryl substituents.
Thioxo-Substituted Derivatives
  • Example : 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one
    • Key Differences : Replaces the carbonyl oxygen with a thioxo (C=S) group at position 2 and includes a hexahydro ring system.
    • Molecular Formula : C₁₇H₂₁N₂OS
    • Implications : The thioxo group increases electrophilicity, altering reactivity in nucleophilic substitution reactions .
Methyl-Substituted Analogues
  • Example: 2-Methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one Key Differences: Features a methyl group at position 2.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility Notable Features
5,6,7,8-Tetrahydro-4aH-quinazolin-4-one 150.18 N/A 10 mM (in DMSO) Baseline quinazolinone scaffold
Triazoloquinazolinone 365.48 3.57 Low aqueous High lipophilicity, diethylamino group
Thioxo Derivative 307.43 N/A Moderate in DMSO Hexahydro ring, nanocatalyst synthesis
2-Methyl Derivative 164.20 ~2.5* N/A Enhanced metabolic stability

*Estimated based on structural analogs.

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